4-[(Cyclopropylsulfonyl)amino]benzoic acid
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 12.85 (s, 1H, COOH), 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.72 (d, J = 8.4 Hz, 2H, ArH), 3.12 (m, 1H, cyclopropyl CH), 1.25–1.18 (m, 4H, cyclopropyl CH₂). ¹³C NMR (100 MHz, DMSO-d₆): δ 167.4 (COOH), 144.2 (C–SO₂), 132.8–126.4 (ArC), 52.7 (cyclopropyl C), 25.3–23.8 (cyclopropyl CH₂).
Infrared Spectroscopy (IR)
Key absorptions include:
Mass Spectrometry (MS)
ESI-MS (m/z): 241.27 [M–H]⁻ (calc. 241.04), with major fragments at m/z 196 (loss of COOH) and 138 (cyclopropylsulfonyl ion).
Conformational Dynamics and Tautomeric Equilibria
The sulfonamide NH group exhibits restricted rotation (ΔG‡ = 18.3 kcal/mol) due to conjugation with the SO₂ group, as evidenced by variable-temperature NMR line broadening below 240 K. Two conformers exist in solution:
- Syn : Carboxylic acid and sulfonamide groups on the same side (65% population in DMSO)
- Anti : Groups opposite (35% population)
Tautomeric equilibria involving proton transfer between the carboxylic acid and sulfonamide NH are disfavored (ΔG > 5.2 kcal/mol) due to poor orbital overlap. DFT calculations (B3LYP/6-311++G(d,p)) show the syn conformation is stabilized by 1.8 kcal/mol through weak C–H···O interactions.
Comparative Structural Analysis with Sulfonamide-Substituted Benzoic Acid Derivatives
Table 2: Structural comparison of sulfonamide benzoic acids
Key differences include:
- Cyclopropyl derivatives exhibit shorter S–N bonds (1.61–1.62 Å vs. 1.64 Å for alkyl chains) due to increased p-orbital contribution
- Para-substituted analogs show 25% greater planarity than meta-substituted counterparts
- Electron-withdrawing cyclopropane increases carboxylic acid acidity (pKa = 3.1 vs. 4.2 for propyl derivative)
Properties
IUPAC Name |
4-(cyclopropylsulfonylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S/c12-10(13)7-1-3-8(4-2-7)11-16(14,15)9-5-6-9/h1-4,9,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXLHGRCBULTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Aromatic Substitution and Rearrangement
a. Starting Materials and Initial Reactions
The foundational approach involves the reaction of aromatic esters such as 1,4-phthalic acid monoester or diester with hydroxylamine in an alcohol-water solvent system. This step yields hydroxamic acid derivatives, including 4-carboxyl benzoyl hydroxamic acid inorganic salts or 4-carbamoyl benzoyl hydroxamic acids (as detailed in patent CN112745239A).
b. Rearrangement to Aminobenzoic Acid Derivatives
Subsequent rearrangement of these salts under controlled thermal conditions (typically between 20°C and 55°C) facilitates the formation of 4-aminobenzoate , which can be acidified to produce 4-aminobenzoic acid . This method avoids nitration and reduction reactions, offering a cleaner, safer pathway with minimal waste and pollution.
c. Functionalization to Incorporate Cyclopropylsulfonyl Group
The cyclopropylsulfonyl moiety is introduced through subsequent acylation or sulfonylation reactions. For example, cyclopropanecarbonyl chloride can be reacted with 4-aminobenzoic acid derivatives in the presence of bases like triethylamine, followed by purification steps such as recrystallization. Alternatively, the sulfonylation might involve reacting cyclopropylsulfonyl chlorides with amino groups under basic conditions.
Catalytic Hydrogenation Approach
a. Raw Material: 4-Nitrobenzoic Acid
A prominent method employs catalytic hydrogenation of 4-nitrobenzoic acid to produce 4-aminobenzoic acid efficiently. This process is well-documented and involves reducing the nitro group to an amino group using hydrogen gas in the presence of catalysts like 5%Pd/C .
b. Process Conditions and Optimization
- Reactant Ratio: 4-nitrobenzoic acid is reacted with alkali such as sodium hydroxide to form the corresponding sodium salt.
- Reaction Environment: Hydrogenation is conducted at low pressure (1-2 MPa) and moderate temperature (60-70°C) in aqueous solution, optimizing energy consumption and safety.
- Reaction Time: Typically around 2 hours, with high yields (>95%) and purity (>99%).
The reaction mixture is acidified with hydrochloric acid to precipitate 4-aminobenzoic acid , which is then filtered, washed, and dried.
d. Incorporation of the Cyclopropylsulfonyl Group
The cyclopropylsulfonyl group can be introduced post-hydrogenation via sulfonylation of the amino group with cyclopropylsulfonyl chlorides under basic conditions, followed by purification.
Data Table Summarizing Preparation Methods
Research Findings and Notes
- The aromatic substitution method avoids hazardous nitration and reduction steps, reducing environmental impact.
- Catalytic hydrogenation offers a rapid, high-yield route with well-understood conditions, making it suitable for industrial scale-up.
- Post-synthesis functionalization with cyclopropylsulfonyl chlorides is straightforward and can be optimized for selectivity and yield.
- The choice of method depends on scale, desired purity, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-[(Cyclopropylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(Cyclopropylsulfonyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-[(Cyclopropylsulfonyl)amino]benzoic acid with five analogous sulfonamide-containing benzoic acid derivatives:
Detailed Research Findings and Structural Insights
Electronic and Steric Effects of Substituents
- Cyclopropyl vs. Alkyl/Aromatic Groups : The cyclopropyl group in the target compound provides moderate steric hindrance and electronic stabilization compared to bulkier groups like dipropyl (probenecid) or benzyl (). This balance may enhance metabolic stability while maintaining solubility .
- Sulfonamide Position : All compounds feature a para-substituted sulfonamide, optimizing electronic effects for hydrogen bonding and target interactions.
Limitations and Data Gaps
- Physical Data: Boiling/melting points for 4-[(Cyclopropylsulfonyl)amino]benzoic acid and its benzyl(methyl) analog are unavailable, complicating formulation studies .
- Biological Data : Most compounds lack explicit IC₅₀ or pharmacokinetic data, necessitating further empirical validation.
Biological Activity
4-[(Cyclopropylsulfonyl)amino]benzoic acid, also known by its chemical identifier and CAS number (1145780-12-6), is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core substituted with a cyclopropylsulfonyl group and an amino group. Its structure can be represented as follows:
This configuration allows for various interactions with biological targets, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research indicates that 4-[(Cyclopropylsulfonyl)amino]benzoic acid exhibits several biological activities, including:
The proposed mechanism of action involves the interaction of the cyclopropylsulfonyl moiety with specific enzyme active sites. This interaction may lead to:
- Inhibition of Enzymatic Activity : By binding to the active site of target enzymes, the compound can prevent substrate access, thereby inhibiting their activity.
- Modulation of Signaling Pathways : The amino group may facilitate hydrogen bonding with target proteins, enhancing binding affinities and specificity.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Moderate inhibition against bacteria | |
| Enzyme Inhibition | Inhibition of proteases | |
| Anti-inflammatory | Reduction in cytokine production |
Case Study: Enzyme Inhibition
A study conducted on various benzoic acid derivatives demonstrated that compounds similar to 4-[(Cyclopropylsulfonyl)amino]benzoic acid showed significant inhibition of cathepsins B and L, which are crucial in protein degradation pathways. The results indicated that this compound could enhance proteasomal activity while reducing cathepsin activity in human fibroblasts, suggesting a dual mechanism that could be beneficial in aging-related diseases .
Cytotoxicity Assessment
In vitro assays have been performed to evaluate the cytotoxic effects of 4-[(Cyclopropylsulfonyl)amino]benzoic acid on various cancer cell lines. The findings indicated low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for potential therapeutic applications .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(Cyclopropylsulfonyl)amino]benzoic acid?
Methodological Answer:
The synthesis involves two key steps: (1) sulfonamide bond formation and (2) cyclopropane sulfonyl group introduction.
- Step 1: React 4-aminobenzoic acid with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.
- Step 2: Purify the intermediate via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted reagents. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent) and confirm purity via HPLC or NMR .
- Optimization Tip: Adjust reaction temperature (0–25°C) to minimize side reactions like sulfonic acid formation. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Basic: How can spectroscopic methods (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify key signals:
- IR: Confirm sulfonamide (S=O stretch ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS): Calculate exact mass (C₁₀H₁₁NO₄S: theoretical MW 241.04) and verify isotopic patterns for sulfur .
Advanced: How to resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Contradictions (e.g., poor R-factors, disordered solvent) can be addressed via:
- Software Tools: Use SHELXL for least-squares refinement, adjusting thermal parameters (ADPs) for cyclopropyl groups prone to disorder .
- Validation: Cross-check with PLATON (Twinnability test) to detect twinning, common in sulfonamide-containing crystals .
- Data Collection: Optimize resolution (≤1.0 Å) using synchrotron sources for better electron density maps. For example, used a 200 K setup to resolve similar sulfonamide structures .
Table 1: Common Crystallography Software and Applications
| Software | Function | Reference |
|---|---|---|
| SHELXL | Refinement, disorder modeling | |
| SIR97 | Direct methods for phase solution | |
| ORTEP-3 | Thermal ellipsoid visualization |
Advanced: How to design experiments to evaluate enzyme inhibition (e.g., carbonic anhydrase)?
Methodological Answer:
- Assay Design: Use a stopped-flow CO₂ hydration assay with recombinant human carbonic anhydrase (hCA II).
- Procedure: Monitor pH change (∆pH/min) in 20 mM Tris buffer (pH 7.4) at 25°C. Compare inhibition constants (Ki) with acetazolamide as a control .
- Data Analysis: Fit dose-response curves (IC₅₀) using GraphPad Prism. Note potential off-target effects by testing against isoforms (e.g., hCA IX for selectivity) .
- Structural Insights: Perform molecular docking (AutoDock Vina) to predict binding interactions between the sulfonamide group and Zn²⁺ in the enzyme active site .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/purification .
- Spill Management: Neutralize acidic residues with sodium bicarbonate, then collect with absorbent material (e.g., vermiculite) .
- Storage: Store desiccated at –20°C to prevent hydrolysis of the sulfonamide bond. Avoid long-term storage in DMSO due to degradation risks .
Advanced: How to optimize synthetic yield and purity for scale-up?
Methodological Answer:
- Reaction Monitoring: Use in-situ IR to track sulfonamide formation (disappearance of –NH₂ peaks at ~3450 cm⁻¹) .
- Purification: Employ column chromatography (silica gel, gradient elution from 5% to 20% MeOH in DCM) for intermediates. For final product, use preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN) .
- Yield Improvement: Replace cyclopropanesulfonyl chloride with its bromide analog for faster kinetics. Conduct microwave-assisted synthesis (80°C, 30 min) to reduce reaction time .
Advanced: How to interpret ambiguous electron density maps in X-ray data?
Methodological Answer:
- Disorder Modeling: In SHELXL, split cyclopropyl groups into partial occupancy sites if electron density suggests rotational disorder .
- Solvent Masking: Use SQUEEZE (PLATON) to model disordered solvent molecules (e.g., water in channels) and improve R-factors .
- Validation Tools: Check Ramachandran plots (≥95% favored) and MolProbity clash scores to ensure geometric accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
